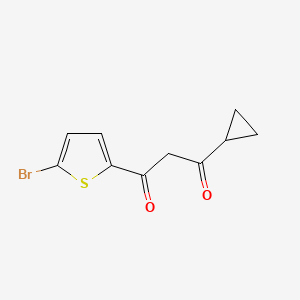
1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione is an organic compound featuring a brominated thiophene ring attached to a cyclopropylpropane-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione typically involves the bromination of thiophene followed by the formation of the cyclopropylpropane-1,3-dione moiety. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Cyclopropylpropane-1,3-dione: The brominated thiophene is then reacted with cyclopropylpropane-1,3-dione under basic conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and subsequent coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced thiophene derivative.
Substitution: Formation of various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione involves its interaction with specific molecular targets. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropylpropane-1,3-dione moiety may also contribute to the compound’s overall biological activity by interacting with cellular pathways involved in oxidative stress and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- 1-(5-Bromothiophen-2-yl)-3-phenylpropane-1,3-dione
- 1-(5-Bromothiophen-2-yl)-3-methylpropane-1,3-dione
- 1-(5-Bromothiophen-2-yl)-3-ethylpropane-1,3-dione
Comparison: 1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its phenyl, methyl, and ethyl analogs
Eigenschaften
Molekularformel |
C10H9BrO2S |
|---|---|
Molekulargewicht |
273.15 g/mol |
IUPAC-Name |
1-(5-bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione |
InChI |
InChI=1S/C10H9BrO2S/c11-10-4-3-9(14-10)8(13)5-7(12)6-1-2-6/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
SMQSOFUKTJOOMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)CC(=O)C2=CC=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13628213.png)
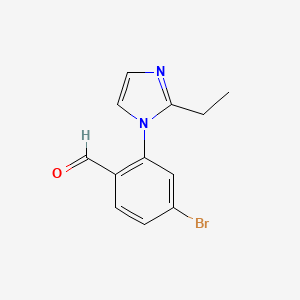
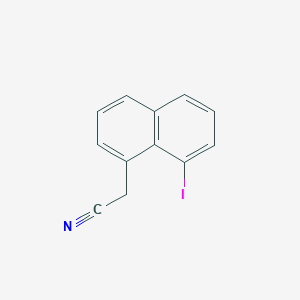
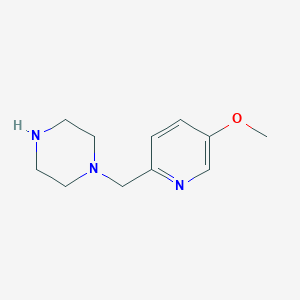

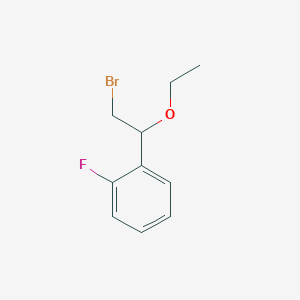
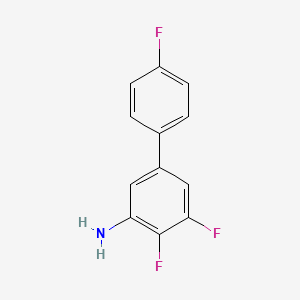
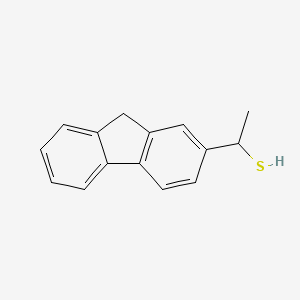
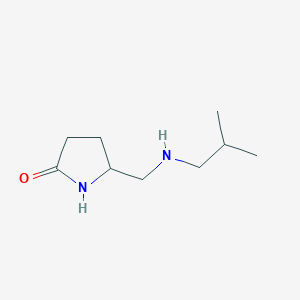
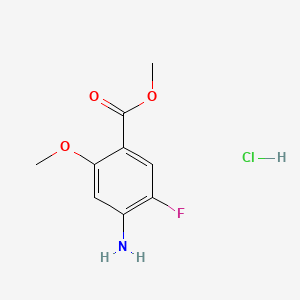
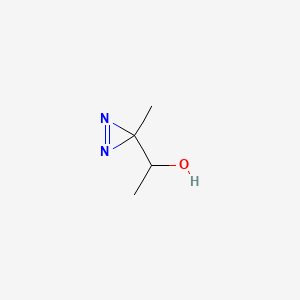
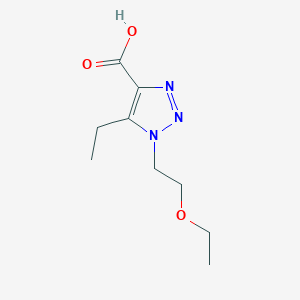
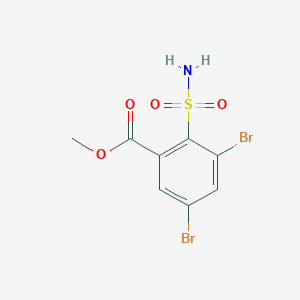
![3-[[4-(1-Methylethyl)-1-piperazinyl]methyl]benzonitrile](/img/structure/B13628286.png)
